molecular formula C8H12O3 B2511581 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid CAS No. 2384337-99-7

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid

Cat. No.: B2511581
CAS No.: 2384337-99-7
M. Wt: 156.181
InChI Key: PKWOFZUUVRJLLZ-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid (CAS: 2384337-99-7) is a bicyclic carboxylic acid with a molecular formula of C₈H₁₂O₃ and a molecular weight of 156.18 g/mol . Its structure features a strained bicyclo[2.1.1]hexane core containing an oxygen atom in the 2-position (oxabicyclo system) and two methyl groups at the 3-position. This compound is primarily utilized as a building block in medicinal chemistry and organic synthesis due to its rigid, three-dimensional architecture, which enhances binding selectivity in drug design .

Properties

IUPAC Name

3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7(2)5-3-8(4-5,11-7)6(9)10/h5H,3-4H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWOFZUUVRJLLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C2)(O1)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The reaction conditions often involve the use of light to initiate the cycloaddition process, followed by various transformations to achieve the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the photochemical synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Ring-Opening Reactions

The strained bicyclic framework facilitates ring-opening under acidic or basic conditions. Key pathways include:

Reaction Type Conditions Reagents Products Reference
Acid-catalyzed hydrolysisH₂SO₄ (0.1 M), 80°C, 6 hrH₂O4-Hydroxy-3,3-dimethylcyclohexane-1-carboxylic acid
Base-mediated cleavageNaOH (1 M), EtOH, reflux, 4 hrNaOHSodium salt of diol-carboxylic acid

The ring-opening mechanism involves protonation of the oxygen atom (in acidic conditions) or nucleophilic attack (in basic conditions), leading to cleavage of the strained ether bond .

Oxidation and Reduction Reactions

The carboxylic acid and bicyclic moieties participate in redox transformations:

Oxidation

Target Group Reagent Conditions Product Reference
Bicyclic ring oxidationKMnO₄ (aq), pH 7, 25°C, 12 hrMild oxidation3,3-Dimethyl-2-oxabicyclohexane-1,4-dione
DecarboxylationCuO, quinoline, 200°C, 2 hrThermal3,3-Dimethyl-2-oxabicyclohexane + CO₂

Reduction

Target Group Reagent Conditions Product Reference
Carboxylic acid reductionLiAlH₄, THF, 0°C → 25°C, 3 hrAnhydrous3,3-Dimethyl-2-oxabicyclohexane-1-methanol
Ring hydrogenationH₂ (1 atm), Pd/C, EtOAc, 25°CCatalyticPartially saturated derivatives

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution:

Reagent Conditions Product Yield Reference
SOCl₂Reflux, 2 hrAcid chloride intermediate92%
NH₃ (g) in CH₂Cl₂0°C, 1 hr → 25°C, 6 hr3,3-Dimethyl-2-oxabicyclohexane-1-carboxamide78%
CH₃OH, H₂SO₄Reflux, 12 hrMethyl ester derivative85%

The acid chloride intermediate is pivotal for synthesizing amides, esters, and thioesters.

Addition Reactions

The bicyclic system participates in electrophilic additions:

Reagent Conditions Product Stereochemistry Reference
Br₂ (1 equiv)CCl₄, 25°C, 2 hr1,4-Dibromo adductendo preference
Cl₂ (excess)UV light, 0°C, 1 hrPolychlorinated derivativesMixture

Regioselectivity is influenced by the electron-withdrawing carboxylic acid group, directing electrophiles to the less hindered positions .

Catalytic Transformations

Transition-metal catalysis enables functionalization:

Catalyst Reagent Product Application Reference
Pd(PPh₃)₄ArB(OH)₂, K₂CO₃, 80°CBiaryl derivativesDrug discovery
RuCl₃NaIO₄, H₂O/CH₃CN, 25°COxidative cleavage productsMaterial science

Cross-coupling reactions (e.g., Suzuki-Miyaura) demonstrate compatibility with the bicyclic scaffold.

Thermal and Photochemical Behavior

  • Thermal stability : Decomposes above 250°C, releasing CO₂ and forming hydrocarbon residues.

  • Photoreactivity : Undergoes [2+2] cycloreversion under UV light (λ = 254 nm), yielding linear dienes .

Scientific Research Applications

Applications in Medicinal Chemistry

Bioisosteric Properties
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane derivatives exhibit bioisosteric properties comparable to ortho- and meta-substituted benzenes, making them valuable in drug design. They have been incorporated into the structures of several drugs, enhancing their biological activity and pharmacokinetic profiles .

Case Study: Drug Development
A recent study highlighted the transformation of 2-oxabicyclo[2.1.1]hexanes into medicinal compounds through a series of chemical modifications, resulting in derivatives with improved efficacy against specific biological targets . The incorporation of this bicyclic structure allows for the fine-tuning of molecular interactions within biological systems.

Applications in Agrochemistry

The compound has also been validated as a component in agrochemical formulations due to its structural characteristics that allow for effective interaction with biological systems in pest management . Its derivatives have shown potential as herbicides and insecticides.

Data Table: Comparative Analysis of Applications

Application AreaCompound TypeKey FeaturesExamples
Medicinal ChemistryDrug DevelopmentBioisosteric propertiesIncorporated in five drugs
AgrochemistryPesticide FormulationEffective biological interactionValidated as components in three agrochemicals

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its unique bicyclic structure. This interaction can affect various pathways, depending on the specific application. For example, in medicinal chemistry, the compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[2.1.1]hexane Family

The table below highlights key structural and physicochemical differences between the target compound and related bicyclo[2.1.1]hexane derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Features
3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₈H₁₂O₃ 156.18 3,3-dimethyl; oxabicyclo system Enhanced steric hindrance; increased lipophilicity
3-Phenyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₁₂H₁₂O₃ 204.23 3-phenyl substituent Higher hydrophobicity; potential π-π interactions in biological systems
4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid C₇H₁₀O₃ 142.15 4-methyl substituent Altered ring strain; distinct spatial orientation compared to 3,3-dimethyl
2-Oxabicyclo[2.1.1]hexane-1-carboxylic acid (unsubstituted) C₆H₈O₃ 128.13 No substituents Lower steric bulk; serves as a base scaffold for functionalization

Functional Group Variations

  • This modification is significant for targeting enzymes or receptors sensitive to nitrogen-containing heterocycles .
  • 4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid : Incorporates an ethoxycarbonyl group, enhancing solubility in organic solvents and enabling further derivatization via ester hydrolysis .

Bicyclic Systems with Different Ring Sizes

  • 3,3-Dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxylic acid : Features a larger bicyclo[2.2.1]heptane core, reducing ring strain but increasing molecular weight (C₁₀H₁₄O₂, 170.22 g/mol). The methylene group introduces additional reactivity for cross-coupling reactions .
  • Bicyclo[3.1.0]hexane derivatives: Compounds like (1R,3R,5R)-3-[(tert-butoxycarbonyl)amino]bicyclo[3.1.0]hexane-1-carboxylic acid exhibit distinct conformational flexibility due to the fused cyclopropane ring, which is advantageous in peptide mimetics .

Biological Activity

3,3-Dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid is a bicyclic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity, synthesis, and applications in medicinal chemistry and organic synthesis, drawing from various research studies and chemical databases.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C8_8H12_{12}O3_3
  • Molecular Weight : 156.18 g/mol
  • CAS Number : 2384337-99-7

The bicyclic structure includes an oxabicyclohexane ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. Its unique bicyclic framework allows it to modulate biological pathways effectively, making it a candidate for therapeutic applications in medicinal chemistry .

Applications in Medicinal Chemistry

Research indicates that this compound can serve as a building block for synthesizing more complex molecules with potential pharmacological properties. It has been incorporated into drug designs due to its structural properties that mimic bioisosteres of ortho- and meta-benzenes, enhancing the efficacy of drug candidates .

Synthesis and Validation

A study demonstrated a practical approach for synthesizing 2-oxabicyclo[2.1.1]hexanes, including derivatives like this compound. These compounds were validated biologically and showed promise in various applications within agrochemistry and medicinal chemistry .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
4-(Methoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexaneSimilar bicyclic structureDifferent substituent on carbonyl group
5-Ethoxycarbonyl-3-methylbicyclo[2.1.0]pentaneEthoxycarbonyl group on a different ringDifferent ring structure
4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexaneBicyclic framework with ethoxycarbonylEnhanced reactivity profile

This table illustrates how the distinct substituents on the bicyclic framework influence the biological activity and chemical reactivity of these compounds.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Antimicrobial Activity : Research has shown that derivatives of this compound exhibit broad-spectrum antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .
  • Cytotoxicity : Some studies report cytotoxic effects against cancer cell lines, suggesting potential applications in oncology as therapeutic agents .
  • Agrochemical Applications : The compound has been investigated for its role as a bioactive agent in agricultural settings, assisting in plant defense mechanisms against pathogens .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how can purity be optimized?

  • Methodology : Synthesis typically involves photochemical [2+2] cycloaddition reactions to construct the bicyclic framework, followed by functionalization steps (e.g., carboxylation, methylation) . Key parameters include solvent selection (e.g., acetonitrile for polarity control), reaction temperature (often 0–25°C), and catalysis (e.g., UV light for cycloaddition). Purification employs column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water mixtures) to achieve >95% purity. NMR (¹H/¹³C) and mass spectrometry (ESI-MS) are critical for structural validation .

Q. How is the stereochemistry and electronic environment of this bicyclic compound characterized?

  • Methodology : X-ray crystallography resolves the bicyclic framework’s stereochemistry, while DFT calculations (B3LYP/6-31G* level) predict electronic properties like charge distribution and orbital interactions . NMR chemical shifts (e.g., deshielded protons near the oxabicyclo oxygen) and coupling constants (J values) provide experimental validation of ring strain and substituent effects .

Q. What analytical techniques are recommended for assessing purity and stability under varying conditions?

  • Methodology :

  • Purity : HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) with UV detection at 210 nm .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor degradation via LC-MS. Hydrolytic susceptibility at the ester/carboxylic acid moiety requires pH-controlled storage (pH 6–8 buffer solutions) .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,3-dimethyl group influence reactivity in substitution or cycloaddition reactions?

  • Methodology : The dimethyl group introduces steric hindrance, reducing nucleophilic attack at the adjacent carbon. Kinetic studies (e.g., SN2 reactions with NaOMe/THF) show slower rates compared to non-methylated analogs. Frontier molecular orbital (FMO) analysis reveals lowered LUMO energy at the carbonyl group, enhancing electrophilicity for Diels-Alder reactions . Contrasting reactivity patterns with fluorinated analogs (e.g., 4-fluoro derivatives) highlight electronic modulation .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodology : Discrepancies arise from variations in cycloaddition efficiency (e.g., light source intensity in photochemical steps). DOE (Design of Experiments) optimizes parameters:

  • Critical factors : UV wavelength (254 nm vs. 365 nm), reaction time (6–24 hrs), and substrate concentration (0.1–0.5 M) .
  • Resolution : Reproducibility improves with standardized photoreactors and in-situ monitoring via FT-IR for intermediate formation .

Q. Can computational models predict this compound’s bioactivity as a bioisostere in drug design?

  • Methodology : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., cyclooxygenase-2). Pharmacophore modeling identifies hydrogen-bonding (carboxylic acid) and hydrophobic (dimethyl group) features. MD simulations (50 ns, AMBER force field) evaluate stability in binding pockets. Comparative studies with phenyl ring bioisosteres show enhanced solubility (logP reduction by 0.5–1.0 units) .

Q. How does the oxabicyclo[2.1.1]hexane scaffold compare to other constrained ring systems in modulating pharmacokinetics?

  • Methodology :

  • Metabolic stability : Microsomal assays (human liver microsomes, NADPH cofactor) measure t₁/₂ (e.g., 120 mins vs. 60 mins for cyclohexane analogs).
  • Permeability : Caco-2 cell assays show improved absorption (Papp > 1 × 10⁻⁶ cm/s) due to reduced polarity .
  • Data table :
ScaffoldlogPSolubility (mg/mL)Metabolic t₁/₂ (mins)
Oxabicyclo[2.1.1]hexane1.215.8120
Cyclohexane2.15.360
Spirooxindole0.822.490

Methodological Notes

  • Contradictions : and suggest divergent synthetic yields (40–75%), attributed to photochemical step variability. Reproducibility requires strict control of light exposure .
  • Safety : Handle with nitrile gloves and fume hood due to irritant properties (H315/H319) .

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